2-Amino-5-bromopyrazine

Overview

Description

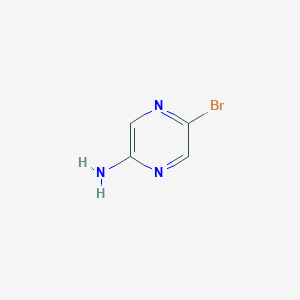

2-Amino-5-bromopyrazine (ABP, CAS RN: 59489-71-3) is a brominated pyrazine derivative with the molecular formula C₄H₄BrN₃. It features a pyrazine ring substituted with an amino group at position 2 and a bromine atom at position 3. ABP is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Sonogashira coupling (yielding alkynylated derivatives) and Suzuki-Miyaura reactions for constructing heterobiaryl systems . Its applications span pharmaceuticals, corrosion inhibition, and materials science, where its electronic and steric properties are exploited for tailored reactivity .

Preparation Methods

2-Amino-5-bromopyrazine can be synthesized through various methods. One common synthetic route involves the bromination of aminopyrazine. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

In industrial production, the compound can be synthesized using a continuous flow process, which allows for better control over reaction conditions and scalability . This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

2-Amino-5-bromopyrazine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.

Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives. Common reagents used in these reactions include alkyl halides and acyl chlorides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

2-Amino-5-bromopyrazine has been investigated for its potential as an anticancer agent. It serves as a precursor for synthesizing various bioactive compounds. For instance, derivatives of this compound have shown activity against cancer cell lines, indicating its potential in developing novel anticancer therapies .

Anti-inflammatory Applications

Research indicates that this compound can be utilized in the synthesis of anti-inflammatory drugs. Its structure allows for modifications that enhance anti-inflammatory activity, making it a valuable scaffold in drug design .

Case Study: Synthesis of Anticancer Agents

A study reported the synthesis of pyrazine derivatives from this compound, which exhibited significant cytotoxic effects on human cancer cell lines. The modifications made to the pyrazine core were crucial in enhancing the therapeutic efficacy .

Material Science

Synthesis of Functional Materials

this compound is used in creating functional materials, particularly in organic electronics and photonic devices. Its ability to undergo various chemical reactions makes it suitable for synthesizing polymers and other materials with specific electronic properties .

Case Study: Conductive Polymers

In research focusing on organic semiconductors, derivatives of this compound were incorporated into polymer matrices to improve conductivity and stability under operational conditions. These materials showed promise for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthetic Chemistry

Cross-Coupling Reactions

The compound is a suitable substrate for Suzuki cross-coupling reactions, allowing for the formation of complex organic molecules. This application is particularly valuable in synthesizing bipyridines and pyrazinopyridines, which are important in various chemical processes .

Pharmacokinetics and Toxicology

Bioavailability and Solubility

this compound exhibits favorable pharmacokinetic properties, including good solubility (up to 6.98 mg/ml) and permeability characteristics, making it a candidate for oral administration .

Safety Profile

The compound is classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyrazine involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Electronic Properties

The following table compares ABP with key analogs:

Key Observations :

- Aromaticity : ABP exhibits reduced aromaticity compared to AP (HOMA: 0.85 vs. 0.92) due to bromine's electron-withdrawing effect, which disrupts π-electron delocalization .

- Nucleus-Independent Chemical Shift (NICS) : ABP's NICS(1) value (-9.2) indicates moderate aromaticity, intermediate between MP (-8.7) and AP (-10.1) .

- Bromination Impact : Dibromination in ADBP further lowers aromaticity (HOMA: 0.78), enhancing electrophilic reactivity .

Cross-Coupling Reactions

- Suzuki Reactions : ABP reacts with pyridyl boronic acids to form bipyridines in moderate yields (50–70%) , outperforming chloropyrazine derivatives, which require harsher conditions .

- Sonogashira Coupling: ABP reacts with TMS-acetylene under Pd catalysis to yield 2-amino-5-(trimethylsilyl)ethynylpyrazine in 93% yield, demonstrating superior efficiency over non-halogenated analogs .

Corrosion Inhibition

ABP shows higher inhibition efficiency (IE) on iron surfaces compared to AP and MP due to bromine's electronegativity enhancing adsorption. Regression models correlate IE with ABP's lower energy gap (ΔE = 4.2 eV) and higher dipole moment (μ = 5.6 Debye) .

Functional and Application Differences

Biological Activity

2-Amino-5-bromopyrazine (CAS No. 59489-71-3) is a heterocyclic compound that has gained attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound in various fields, including medicinal chemistry and agriculture.

- Molecular Formula : C4H4BrN3

- Molecular Weight : 174.00 g/mol

- Melting Point : 112.0 to 116.0 °C

- Solubility : Soluble in methanol, with limited solubility in water.

Biological Activity Overview

This compound exhibits a range of biological activities, including antibacterial, antifungal, and insecticidal properties. Its activity is largely attributed to its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that pyrazine derivatives, including this compound, possess significant antibacterial properties. A study highlighted the efficacy of pyrazole compounds against multiple bacterial strains, suggesting that structural modifications can enhance their activity .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies demonstrated its effectiveness against certain fungal pathogens, making it a candidate for developing new antifungal agents.

Insecticidal Activity

Recent studies have shown that this compound and its derivatives exhibit insect growth modulation properties. These compounds interfere with chitin biosynthesis in insects, which is crucial for their growth and development . This mechanism suggests potential applications in agricultural pest control.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : Some studies suggest that it may bind to DNA or interfere with nucleic acid synthesis, thereby inhibiting microbial growth.

- Chitin Biosynthesis Interference : As noted in insecticidal studies, the compound disrupts the synthesis of chitin, a vital component of the insect exoskeleton.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-amino-5-bromopyrazine, and how do reaction conditions influence yield?

Basic Research Question

this compound is typically synthesized via bromination of 2-aminopyrazine derivatives or through Suzuki-Miyaura cross-coupling reactions. A key method involves reacting this compound with arylboronic acids under palladium catalysis. For instance, Thompson et al. demonstrated that coupling with methoxy- or chloropyridyl boronic acids yields heterobiaryl products in 50–70% yields using Pd(PPh₃)₄ as a catalyst .

Critical Variables :

- Catalyst selection : Pd(PPh₃)₄ outperforms other catalysts for substrates with unprotected amino groups.

- Base choice : Reactions proceed independently of the base, but K₂CO₃ is commonly used.

- Temperature : Optimal yields are achieved at 80–100°C in toluene/water mixtures.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

Characterization relies on a combination of spectral and computational methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., bromine’s deshielding effect on adjacent carbons).

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₄H₄BrN₃, MW 188.03 g/mol) .

- X-ray Crystallography : Resolves regioselectivity in coupled products.

- Computational DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/SBKJC basis sets .

Q. How does this compound participate in substitution and cross-coupling reactions?

Basic Research Question

The bromine atom at the 5-position is highly reactive in nucleophilic aromatic substitution (SNAr) and metal-catalyzed couplings:

- Suzuki Coupling : Forms C–C bonds with arylboronic acids, yielding biaryl pyrazines (e.g., 2-amino-5-(pyridin-3-yl)pyrazine) .

- Buchwald-Hartwig Amination : Substitutes bromine with amines for diversifying nitrogen-rich scaffolds.

- Oxidation/Reduction : Bromine can be replaced with hydroxyl or hydrogen groups under controlled redox conditions .

Q. How can researchers optimize reaction yields when contradictions arise in cross-coupling data?

Advanced Research Question

Discrepancies in yields often stem from competing side reactions or catalyst inefficiency. Strategies include:

- Catalyst Screening : Pd(dba)₂ or XPhos Pd G3 may improve efficiency for sterically hindered substrates.

- Additives : Adding ligands like P(t-Bu)₃ suppresses dehalogenation side reactions.

- Kinetic Monitoring : In situ IR or HPLC tracks intermediate formation to identify bottlenecks .

Table 1 : Yield Comparison for Suzuki Couplings

| Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxypyridin-3-yl | Pd(PPh₃)₄ | 65 | |

| 2-Chlorophenyl | Pd(OAc)₂/XPhos | 72 |

Q. What computational methods predict the reactivity of this compound in corrosion inhibition or catalysis?

Advanced Research Question

Density Functional Theory (DFT) calculates reactivity descriptors:

- Global Reactivity Parameters : Electrophilicity (ΔE) and hardness (η) correlate with inhibition efficiency (IE). For this compound, a lower η (0.89 eV) indicates higher reactivity than non-brominated analogs .

- Molecular Dynamics (MD) : Simulates adsorption on metal surfaces (e.g., Fe(111)) to predict anti-corrosive behavior .

Q. How do steric and electronic effects influence regioselectivity in substitution reactions?

Advanced Research Question

The amino group at the 2-position directs electrophiles to the 5-bromo site due to:

- Electronic Effects : The amino group activates the pyrazine ring via resonance, favoring substitution at the para position.

- Steric Hindrance : Bulky substituents on boronic acids reduce yields in Suzuki couplings (e.g., 2-naphthylboronic acid yields drop to ~40%) .

Q. What are the applications of this compound in medicinal chemistry?

Advanced Research Question

The compound serves as a precursor for bioactive molecules:

- Anticancer Agents : Coupled with quinoline boronic acids to target kinase inhibitors.

- Antimicrobials : Derivatives with thiazole moieties show activity against Gram-positive bacteria .

- PET Tracers : Radiolabeled with ¹¹C for imaging studies .

Q. How can researchers validate the purity of this compound in synthetic batches?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Matches theoretical Br content (42.6%) .

- TLC : Rf = 0.3 in ethyl acetate/hexane (1:1) .

Q. What are the stability considerations for storing this compound?

Basic Research Question

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent bromine loss.

- Decomposition : Prolonged exposure to light or moisture forms 2-aminopyrazine and HBr .

Q. How does this compound compare to its chloro or iodo analogs in reactivity?

Advanced Research Question

- Halogen Effects : Bromine’s moderate electronegativity balances reactivity and stability. Chloro analogs require harsher conditions for coupling, while iodo derivatives are less stable.

- Computational Data : The C–Br bond dissociation energy (BDE) is 68 kcal/mol , lower than C–Cl (81 kcal/mol) but higher than C–I (57 kcal/mol) .

Properties

IUPAC Name |

5-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRTXVSBTPCDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344794 | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-71-3 | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.